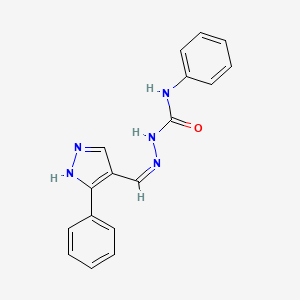
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate is a chemical compound that has shown great potential in scientific research. It is a derivative of isoindoline and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate is not fully understood. However, studies have indicated that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also act by inhibiting the growth of microorganisms through the disruption of cell membranes and the inhibition of enzymes involved in cell wall synthesis. Additionally, it may act as a neuroprotective agent through the inhibition of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to have low toxicity, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate is its low toxicity, which makes it a promising candidate for further research. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate. One potential direction is further research on its potential as an anticancer agent, including studies on its efficacy in different types of cancer and its potential side effects. Another potential direction is further research on its potential as an antimicrobial agent, including studies on its efficacy against different types of microorganisms and its potential applications in medicine and agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential applications in neuroprotection and other areas of medicine.
合成法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxybenzoyl chloride with 2-amino-3-(2-bromoacetyl)isoindolin-1-one in the presence of triethylamine. The resulting product is then treated with potassium carbonate and ethyl chloroformate to yield the final product.
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate has been used in various scientific research applications. It has been shown to have potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity, with studies indicating that it can inhibit the growth of various microorganisms. Additionally, it has been shown to have potential as a neuroprotective agent, with studies indicating that it can protect against oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl N-(3-methoxybenzoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-26-13-6-4-5-12(11-13)16(22)20-19(25)27-10-9-21-17(23)14-7-2-3-8-15(14)18(21)24/h2-8,11H,9-10H2,1H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPJZSVLYEITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [(3-methoxyphenyl)carbonyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
![methyl 4-[5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B6139489.png)

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6139532.png)
![ethyl (3-{[(2-chlorophenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6139546.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6139550.png)
![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B6139566.png)
![1-(2-chlorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6139567.png)
![4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139576.png)